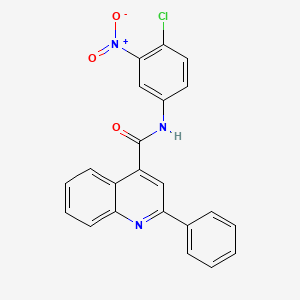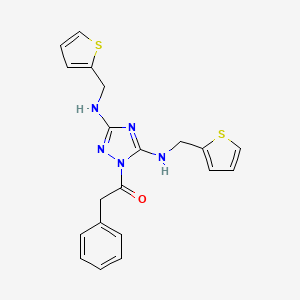![molecular formula C15H14O4 B6058234 3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6058234.png)
3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a cyclic compound that contains a benzoyl group and a dioxane ring. 2.1.0~2,4~]nonan-5-one.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one involves the inhibition of certain enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that it can reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one in lab experiments include its relatively low cost, high yield, and ease of synthesis. It also has a wide range of potential applications in various fields. However, there are some limitations to its use, such as its low solubility in water and certain organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one. One direction is to further investigate its potential applications in medicine, particularly as an anti-inflammatory and anti-cancer agent. Another direction is to explore its potential as a natural pesticide and insecticide in agriculture. In material science, it could be used as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
In conclusion, 3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one is a cyclic compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve yield and purity, and it has been studied for its potential as an anti-inflammatory, anti-cancer, and pesticide agent, as well as a building block for novel materials. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Synthesis Methods
The synthesis of 3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one involves the reaction of 4-methylbenzoyl chloride with 5-hydroxy-2,4-cycloheptadien-1-one in the presence of a base such as potassium carbonate. The reaction proceeds through a Friedel-Crafts acylation mechanism to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated as a potential anti-inflammatory and anti-cancer agent due to its ability to inhibit the activity of certain enzymes and proteins. In agriculture, it has been explored as a natural pesticide and insecticide due to its toxicity towards certain pests. In material science, it has been studied for its potential use as a building block for the synthesis of novel materials.
properties
IUPAC Name |
3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-7-2-4-8(5-3-7)13(16)11-10-9-6-18-15(19-9)14(17)12(10)11/h2-5,9-12,15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMIXZGEYZWXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C3C2C(=O)C4OCC3O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-Dioxatricyclo[4.2.1.0(2,4)]nonan-5-one, 3-(4-methylbenzoyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B6058156.png)

![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6058164.png)
![ethyl 3-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6058167.png)
![1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol](/img/structure/B6058175.png)
![4-[4-(2-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6058180.png)

![7-ethyl-7-methyl-2-(propylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6058192.png)
![4-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6058205.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6058223.png)
![1-[benzyl(methyl)amino]-3-(5-{[isopropyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6058242.png)

![1-[2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6058254.png)
![1-(diethylamino)-3-[4-({[2-(1H-imidazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6058262.png)